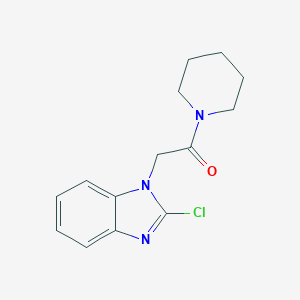![molecular formula C12H12N4O2S2 B277209 N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277209.png)
N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide, commonly known as ATDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. ATDA is a small molecule that belongs to the class of thioamides and has been studied for its ability to act as an anti-inflammatory and analgesic agent.
Wirkmechanismus
ATDA is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX activity, ATDA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that ATDA has a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, ATDA has been shown to reduce oxidative stress and improve antioxidant status in animal models. Additionally, ATDA has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ATDA in lab experiments is its relatively simple synthesis method. Additionally, ATDA has been shown to have low toxicity in animal models, making it a potentially safe candidate for further research. However, one limitation of using ATDA in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on ATDA. One area of interest is the development of more efficient synthesis methods for ATDA. Additionally, further research is needed to fully understand the mechanism of action of ATDA and its potential use in the treatment of various diseases. Other potential future directions include the development of novel derivatives of ATDA and the investigation of its potential use in combination with other drugs.
Synthesemethoden
ATDA can be synthesized through a multi-step process that involves the condensation of 2-amino-5-mercapto-1,3,4-thiadiazole with 4-chloroacetylphenylacetic acid. The resulting compound is then further reacted with ammonia to obtain ATDA.
Wissenschaftliche Forschungsanwendungen
ATDA has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that ATDA has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, ATDA has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
Molekularformel |
C12H12N4O2S2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
N-[4-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C12H12N4O2S2/c1-7(17)14-9-4-2-8(3-5-9)10(18)6-19-12-16-15-11(13)20-12/h2-5H,6H2,1H3,(H2,13,15)(H,14,17) |
InChI-Schlüssel |
HHDJFAQBSBSZFV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)


![3-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277134.png)
![N-(3,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277136.png)
![N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-naphthylsulfanyl)acetamide](/img/structure/B277137.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)
![N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277142.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)